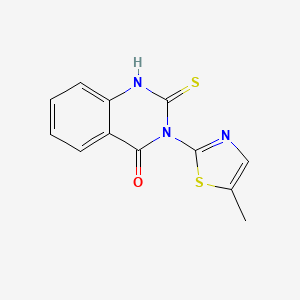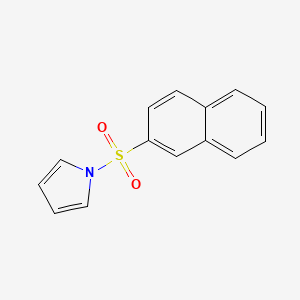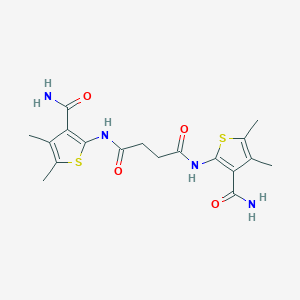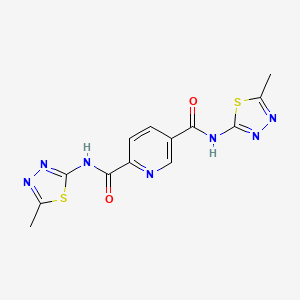
N-(2,4-dibromophenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジブロモフェニル)-3-メトキシベンズアミド: は、フェニル環に臭素原子を、ベンズアミド構造にメトキシ基を持つ有機化合物です。
製法
合成経路および反応条件: N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドの合成は、通常、2,4-ジブロモアニリンと3-メトキシベンゾイルクロリドをトリエチルアミンなどの塩基の存在下で反応させることにより行われます。反応は、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模で行われます。自動反応器や連続フローシステムを使用すると、製造プロセスの効率と収率を向上させることができます。また、精製工程を最適化することで、最終製品の高純度が保証されます。
化学反応解析
反応の種類:
酸化: N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、置換反応に参加することができます。臭素原子は、アミンやチオールなどの求核剤を使用して、他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。反応は通常、テトラヒドロフランなどの乾燥した溶媒中で行われます。
置換: アミン、チオール。反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。
生成される主な生成物:
酸化: 対応するキノンまたはカルボン酸の形成。
還元: アミンまたはアルコールの形成。
置換: 置換ベンズアミドまたはフェニル誘導体の形成。
科学研究への応用
化学: N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドは、有機合成のビルディングブロックとして使用されます。より複雑な分子の合成の前駆体として役立ち、特定の特性を持つ新素材の開発に使用できます。
生物学: 生物学研究では、この化合物は、生物活性分子の可能性について研究されています。抗菌性、抗真菌性、または抗がん性活性を示す可能性があり、創薬の候補となっています。
医学: この化合物の潜在的な治療効果は、医化学で研究されています。特定の生物学的標的に対する相互作用能力を調査し、新しい医薬品の開発につながる可能性があります。
産業: 産業分野では、N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドは、特殊化学品、染料、ポリマーの製造に使用できます。そのユニークな化学構造により、所望の特性を持つ材料を作成できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-3-methoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4-dibromophenyl)-3-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
科学的研究の応用
Chemistry: N-(2,4-dibromophenyl)-3-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the creation of materials with desired properties.
作用機序
N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合し、その活性を変化させ、生物学的反応を引き起こす可能性があります。正確な経路と標的は、特定の用途によって異なり、現在も研究中です。
類似化合物の比較
類似化合物:
- N-(2,4-ジブロモフェニル)-2-メトキシベンズアミド
- N-(2,4-ジブロモフェニル)-4-メトキシベンズアミド
- N-(2,4-ジブロモフェニル)-3-クロロベンズアミド
独自性: N-(2,4-ジブロモフェニル)-3-メトキシベンズアミドは、ベンズアミド構造におけるメトキシ基の特定の位置が特徴です。この位置は、化合物の反応性、溶解性、生物学的標的との相互作用に影響を与える可能性があり、他の類似化合物とは区別されます。
類似化合物との比較
Similar Compounds:
- N-(2,4-dibromophenyl)-2-methoxybenzamide
- N-(2,4-dibromophenyl)-4-methoxybenzamide
- N-(2,4-dibromophenyl)-3-chlorobenzamide
Uniqueness: N-(2,4-dibromophenyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide structure. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C14H11Br2NO2 |
|---|---|
分子量 |
385.05 g/mol |
IUPAC名 |
N-(2,4-dibromophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11Br2NO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChIキー |
FHZINDAEVCZLKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
![4-propyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10976807.png)




![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976846.png)

![(2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10976856.png)
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976903.png)

